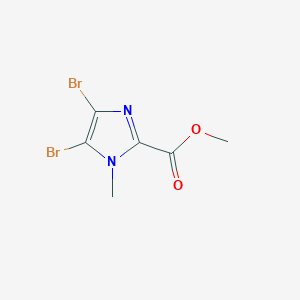

methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate

Description

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1379366-66-1, molecular formula C₆H₆Br₂N₂O₂) is a halogenated imidazole derivative characterized by a 1-methyl group, bromine atoms at the 4- and 5-positions, and a methyl ester at position 2 of the imidazole ring . This compound is synthesized through selective bromination and esterification of imidazole precursors, yielding a product with 97% purity .

Properties

IUPAC Name |

methyl 4,5-dibromo-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-10-4(8)3(7)9-5(10)6(11)12-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOYIGOAINKDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1C(=O)OC)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination with Molecular Bromine

In a typical procedure, methyl 1-methylimidazole-2-carboxylate is dissolved in dichloromethane (DCM) or acetic acid at 0–5°C, followed by slow addition of bromine (2.2 equivalents). The reaction proceeds for 12–24 hours under inert atmosphere, yielding the dibrominated product after aqueous workup. Excess bromine is quenched with sodium thiosulfate, and the crude product is purified via recrystallization from ethanol/water.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | DCM or acetic acid |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Bromine Equivalents | 2.2 |

This method achieves moderate yields (50–65%) but requires careful handling of toxic bromine vapor.

N-Bromosuccinimide-Mediated Bromination

NBS offers a safer alternative in tetrahydrofuran (THF) or dimethylformamide (DMF) at 40–60°C. A catalytic amount of benzoyl peroxide initiates radical bromination, selectively introducing bromine at the 4- and 5-positions. After 6–8 hours, the mixture is filtered, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Advantages:

-

Reduced toxicity compared to Br₂.

-

Improved selectivity for di-substitution.

Stepwise Bromination via Mono-Bromo Intermediates

For enhanced regiocontrol, a two-step bromination protocol is employed:

Synthesis of 5-Bromo-1-Methyl-1H-Imidazole-2-Carboxylic Acid

Methyl 1-methylimidazole-2-carboxylate undergoes mono-bromination using 1.1 equivalents of Br₂ in DCM at −10°C, yielding the 5-bromo derivative (CAS: 1520621-24-2). The carboxylic acid is obtained by saponification with aqueous NaOH, followed by acidification with HCl.

Second Bromination at Position 4

The 5-bromo intermediate is treated with NBS (1.1 equivalents) in DMF at 50°C for 4 hours, introducing the second bromine atom. Esterification with methanol and thionyl chloride (SOCl₂) regenerates the methyl ester group, furnishing the target compound.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Mono-bromination | 75 |

| Di-bromination | 60 |

Cyclization Approaches Using Zirconium Catalysts

A novel method reported in The Royal Society of Chemistry involves zirconium tetrachloride (ZrCl₄)-mediated cyclization. 3,6-Dibromobenzene-1,2-diamine reacts with methyl 5-formylthiophene-2-carboxylate in DCM at room temperature for 48 hours, forming a dibrominated benzimidazole intermediate. Transesterification with methanol under acidic conditions yields the target imidazole.

Reaction Scheme:

This method achieves 94.2% yield for analogous structures, suggesting scalability for the target compound.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-based catalysts enable coupling reactions to install bromine atoms post-cyclization. For example, methyl 4-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)benzoate reacts with (3,5-bis(methoxycarbonyl)phenyl)boronic acid in the presence of PdCl₂, yielding extended π-conjugated systems. Adapting this protocol, Suzuki-Miyaura coupling could introduce bromine atoms at specific positions.

Conditions:

| Catalyst | PdCl₂ |

|---|---|

| Ligand | None |

| Solvent | DCM |

| Temperature | Room temperature |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of 4,5-disubstituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Hydrolysis: Formation of 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate lies in its antimicrobial properties. Research indicates that imidazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The structural modifications provided by the dibromo substituents enhance the bioactivity of these compounds. A recent study highlighted the synthesis of hybrid compounds incorporating imidazole derivatives, which showed promising results against resistant bacterial strains .

Anticancer Research

This compound is also being explored for its anticancer properties. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer agents. Research has indicated that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

For example, studies focusing on molecular hybrids that include imidazole moieties have shown enhanced cytotoxic activity against cancer cells compared to their non-hybrid counterparts . The incorporation of bromine atoms may play a crucial role in modulating the pharmacological effects of these compounds.

Material Science Applications

In materials science, this compound can serve as a building block for synthesizing advanced materials. Its unique chemical structure allows for functionalization and incorporation into polymers or other materials that require specific thermal or mechanical properties.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functionalized polymers or coatings that exhibit antimicrobial properties. The introduction of imidazole structures into polymer matrices has been shown to enhance their biocompatibility and resistance to microbial colonization .

Comprehensive Data Table

Case Studies

- Antimicrobial Efficacy : A study investigated various imidazole derivatives for their antibacterial activity. This compound was included in the synthesis of hybrid compounds that exhibited zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research on imidazole-based hybrids demonstrated enhanced cytotoxic effects against HeLa cells (cervical cancer) when compared to non-brominated analogs, suggesting that bromination may enhance interaction with cellular targets involved in cancer progression .

- Polymer Development : A recent project focused on incorporating this compound into polymer matrices aimed at developing antimicrobial surfaces. The modified polymers showed reduced bacterial adhesion and growth compared to unmodified controls .

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s reactivity and properties are influenced by the positions of bromine atoms, methyl groups, and the carboxylate ester. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Methyl 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylate and Related Compounds

*Similarity indices estimated based on structural features.

Physicochemical Properties

- Polarity : The ester group increases polarity compared to fully alkylated derivatives (e.g., 4,5-Dibromo-1,2-dimethyl-1H-imidazole), enhancing solubility in polar solvents.

- Thermal Stability: Bromine substituents generally improve thermal stability.

Biological Activity

Methyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1379366-66-1) is a compound belonging to the imidazole family, characterized by its unique structure that includes two bromine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylate functional group. This article provides a comprehensive overview of its biological activity, including potential applications in pharmaceuticals and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C6H6Br2N2O2 |

| Molecular Weight | 297.93 g/mol |

| CAS Number | 1379366-66-1 |

| IUPAC Name | This compound |

Biological Activity Overview

Imidazole derivatives, including this compound, are known for their diverse biological activities. These compounds have been investigated for various pharmacological properties, including:

- Antimicrobial Activity : Imidazoles are often noted for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities due to its structural characteristics .

- Antitumor Potential : Some imidazole derivatives have shown promise as anticancer agents. The presence of bromine substituents may enhance the compound's reactivity and ability to interact with biological targets .

The precise mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular processes. The imidazole ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition of key metabolic pathways.

Antimicrobial Studies

Recent research has focused on the antimicrobial properties of imidazole derivatives. A study evaluating various imidazole compounds demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. This compound was included in these evaluations and showed promising results in preliminary assays .

Antitumor Activity

In vitro studies have indicated that certain imidazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Future Directions

Further research is needed to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential.

Q & A

Q. Methodological Answer :

-

Purification : Recrystallize from ethanol/water (3:1 v/v) or use column chromatography (silica gel, hexane/ethyl acetate gradient) .

-

Characterization :

Advanced: How can spectral data contradictions (e.g., unexpected peaks in NMR) be resolved?

Q. Methodological Answer :

- Step 1 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly distinguishing imidazole ring protons from aromatic impurities .

- Step 2 : Compare with structurally analogous compounds (e.g., ethyl 4,5-dihydroimidazole-1-carboxylate) to identify deviations caused by bromine’s electron-withdrawing effects .

- Step 3 : Use X-ray crystallography to resolve ambiguities in substitution patterns (e.g., dihedral angles between bromine and ester groups) .

Advanced: What experimental strategies assess environmental stability and degradation pathways?

Methodological Answer :

Adopt the INCHEMBIOL project framework :

Abiotic Studies :

- Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via HPLC-MS.

- Measure hydrolysis rates at 25°C and 50°C to determine activation energy.

Biotic Studies :

- Use soil microcosms to track microbial degradation under aerobic/anaerobic conditions.

- Quantify metabolites (e.g., debrominated imidazoles) using GC-MS .

Advanced: How to evaluate its bioactivity and mechanism of action?

Q. Methodological Answer :

Molecular Docking : Screen against target proteins (e.g., EGFR kinases) using AutoDock Vina; prioritize binding poses with ∆G < -8 kcal/mol .

In Vitro Assays :

- Conduct cytotoxicity tests (MTT assay) on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .

- Measure IC₅₀ values and compare with control compounds (e.g., 4,5-diphenylimidazoles) to assess potency .

Basic: What are common synthetic impurities, and how are they mitigated?

Q. Methodological Answer :

- Byproducts :

- Debrominated derivatives (e.g., 4-bromo analogs) due to excessive heating.

- Ester hydrolysis products from incomplete reaction quenching.

- Mitigation :

Advanced: How to analyze crystallographic data for structural confirmation?

Q. Methodological Answer :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

Refinement :

- Solve structures via direct methods (SHELXS-97) and refine anisotropically (R factor < 0.05).

- Validate Br···O interactions (<3.0 Å) to confirm steric and electronic effects .

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.